Óxido de tributilfosfina

Descripción general

Descripción

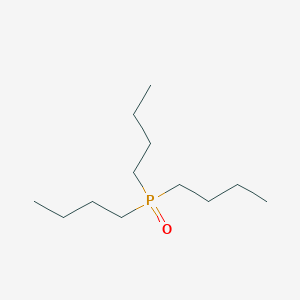

Tributylphosphine oxide is an organophosphorus compound with the chemical formula C12H27OP. It is a phosphine oxide derivative, characterized by the presence of three butyl groups attached to a phosphorus atom, which is further bonded to an oxygen atom. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Tributylphosphine oxide has a wide range of applications in scientific research:

Biology: Tributylphosphine oxide is employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.

Medicine: It is used in the development of pharmaceuticals and as a reducing agent in the synthesis of drug intermediates.

Mecanismo De Acción

Target of Action

Tributylphosphine oxide (TBPO) is an organophosphorus compound . It primarily targets carbon-fluorine bonds in organic molecules . The compound’s role is to act as a catalyst, facilitating the breaking of these bonds and enabling the substitution of hydrogen or an amine .

Mode of Action

TBPO interacts with its targets through a process known as oxidative addition . This process involves the breaking of the carbon-fluorine bonds in the target molecules . TBPO then passes the fluoride to a silane in exchange for a hydride or amide . This process is similar to what a typical metal catalyst does .

Biochemical Pathways

The biochemical pathways affected by TBPO involve the generation of phosphine-centered radical species . These species are generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . The activation modes and reactions associated with these processes can give rise to many unprecedented activation modes and reactions .

Pharmacokinetics

It’s known that tbpo is a solid at room temperature and has a molecular weight of 21832 . It’s soluble in organic solvents such as methanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of TBPO’s action is the transformation of the target molecules. Specifically, it enables the breaking of carbon-fluorine bonds and the substitution of hydrogen or an amine . This transformation can be used in various applications, such as the synthesis of new compounds .

Action Environment

The action of TBPO is influenced by environmental factors. For instance, the compound reacts slowly with atmospheric oxygen, and rapidly with other oxidizing agents, to give the corresponding phosphine oxide . Because this reaction is so fast, TBPO is usually handled under an inert atmosphere . Additionally, the compound is sensitive to high temperatures and light, which can cause it to decompose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tributylphosphine oxide is typically synthesized through the oxidation of tributylphosphine. The reaction involves the exposure of tributylphosphine to oxygen, resulting in the formation of tributylphosphine oxide: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]

Industrial Production Methods: In industrial settings, tributylphosphine oxide is produced by the controlled oxidation of tributylphosphine using air or oxygen. The reaction is typically carried out under an inert atmosphere to prevent over-oxidation and ensure the purity of the product .

Types of Reactions:

Oxidation: As mentioned, tributylphosphine undergoes oxidation to form tributylphosphine oxide.

Alkylation: Tributylphosphine can be easily alkylated to form various phosphonium salts.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air is commonly used for the oxidation of tributylphosphine.

Alkylating Agents: Benzyl chloride and other alkyl halides are used for alkylation reactions.

Major Products:

Oxidation: Tributylphosphine oxide.

Alkylation: Phosphonium salts such as tributyl(phenylmethyl)phosphonium chloride.

Comparación Con Compuestos Similares

Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups instead of butyl groups.

Trioctylphosphine oxide: A similar compound with three octyl groups.

Tri-n-butylphosphine: The precursor to tributylphosphine oxide, which lacks the oxygen atom.

Uniqueness: Tributylphosphine oxide is unique due to its specific combination of butyl groups and the presence of the phosphine oxide functional group. This combination imparts distinct chemical properties, making it particularly useful in certain catalytic and synthetic applications .

Actividad Biológica

Tributylphosphine oxide (TBPO) is an organophosphorus compound with significant biological activity and diverse applications in chemistry and material science. Its unique properties stem from its ability to act as a ligand, forming complexes with various metals, and its reactivity in organic synthesis. This article delves into the biological activity of TBPO, highlighting its mechanisms of action, toxicity, and potential therapeutic applications based on recent research findings.

TBPO is derived from tributylphosphine through oxidation. It has the molecular formula and appears as a colorless to pale yellow liquid. The compound is characterized by a phosphorus atom bonded to an oxygen atom, which contributes to its reactivity and biological interactions.

Table 1: Comparison of Tributylphosphine Oxide with Similar Compounds

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Tributylphosphine oxide (TBPO) | C₁₂H₂₇OP | Forms stable complexes with lanthanides; used in catalysis |

| Triphenylphosphine oxide | C₁₂H₁₅OP | More sterically hindered; widely used in organic synthesis |

| Triethylphosphine oxide | C₆H₁₅OP | Smaller size; less sterically hindered than tributyl derivatives |

TBPO exhibits several biological activities that have been the subject of various studies:

- Toxicity : TBPO is recognized as a severe eye irritant and can cause burns upon contact. Studies have reported an intravenous lethal dose (LD50) of 320 mg/kg in mice, indicating significant toxicity that necessitates careful handling .

- Ligand Properties : TBPO acts as a ligand for transition metals, forming complexes that display luminescent properties. For instance, complexes with europium (Eu(III)) have shown potential for use in electroluminescent devices due to their efficient luminescence .

- Bioconjugation : TBPO has been explored for its role in bioconjugation reactions, such as the Staudinger ligation, which is essential for labeling biomolecules. This application highlights TBPO's utility in biochemical research and drug development .

Case Studies

- Electroluminescent Applications : A study published in Inorganic Chemistry investigated TBPO's role as a ligand in Eu(III) complexes. The researchers found that these complexes could serve as red dopants in light-emitting diodes (LEDs), showcasing TBPO's potential in optoelectronic applications .

- Toxicological Studies : Research has focused on the toxicological profile of TBPO, revealing its corrosive nature upon inhalation and skin contact. The compound's effects on cellular systems have prompted investigations into safer handling protocols and potential antidotes for exposure .

Catalysis

TBPO is utilized as a catalyst modifier in various chemical reactions, enhancing reaction rates and selectivity. Its effectiveness in the cobalt-catalyzed hydroformylation of alkenes has been noted, where it increases the yield of straight-chain aldehydes compared to branched-chain products .

Material Science

In material science, TBPO's ability to stabilize colloidal nanoparticles has been leveraged for synthesizing advanced materials. Its coordination chemistry allows for the formation of stable colloids that can be used in various applications, including drug delivery systems .

Propiedades

IUPAC Name |

1-dibutylphosphorylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZAKDODWSQONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061149 | |

| Record name | Tributylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Tributylphosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

814-29-9 | |

| Record name | Tributylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYLPHOSPHINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIBUTYLPHOSPHINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, tributyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W58CDF8S4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tributylphosphine oxide interact with metal ions?

A1: Tributylphosphine oxide exhibits strong complexation with various metal ions. This interaction stems from the electron-donating nature of the oxygen atom in the phosphoryl group (P═O) of TBPO, which readily coordinates with electron-deficient metal centers. [, , , , , ]

Q2: What is the role of Tributylphosphine oxide in synergistic extraction systems?

A2: Tributylphosphine oxide often acts as a synergist in combination with other extractants, enhancing the extraction efficiency of metal ions. This synergistic effect arises from the formation of ternary complexes involving the metal ion, the primary extractant, and TBPO. [, , , , , ]

Q3: How does the presence of Tributylphosphine oxide affect the extraction of uranium?

A3: Studies demonstrate that TBPO effectively extracts uranium from nitric acid solutions. The extraction efficiency is influenced by factors like nitric acid concentration, the presence of other salts, and the specific ionic liquid used as a diluent. []

Q4: What is the molecular formula and weight of Tributylphosphine oxide?

A4: The molecular formula of Tributylphosphine oxide is C12H27OP, and its molecular weight is 218.33 g/mol.

Q5: How is infrared spectroscopy used to characterize Tributylphosphine oxide and its complexes?

A5: Infrared (IR) spectroscopy provides insights into the strength of hydrogen bonds formed by TBPO with other molecules. Specifically, shifts in the P═O stretching band upon complexation with hydrogen bond donors, like substituted phenols, are indicative of the hydrogen bond strength. []

Q6: What is the stability of Tributylphosphine oxide under different conditions?

A6: Tributylphosphine oxide exhibits high stability under various conditions, including exposure to high radiation doses. [] This stability makes it suitable for applications like nuclear fuel reprocessing.

Q7: How does Tributylphosphine oxide influence the reactions of tin enolates with α-halogeno carbonyls?

A7: Tributylphosphine oxide serves as an effective additive in controlling the regioselectivity of tin enolate reactions with α-halogeno carbonyls. Depending on its concentration and the presence of other additives, TBPO can promote the formation of either 1,4-diketones or β-keto oxiranes. []

Q8: How are computational methods employed to study Tributylphosphine oxide?

A8: Density functional theory (DFT) calculations are used to predict the adsorption structures, 31P NMR chemical shifts, and hydrogen bond characteristics of TBPO and its complexes with various molecules. [, ]

Q9: How does the structure of Tributylphosphine oxide impact its synergistic extraction ability?

A9: The butyl groups in TBPO influence its solubility in organic solvents, which in turn affects its extraction capabilities. Modifications to the alkyl chain length can lead to variations in extraction efficiency and selectivity for specific metal ions. [, ]

Q10: How does Tributylphosphine oxide contribute to the stability of nanoparticles?

A10: TBPO acts as a capping ligand in the synthesis of TiO2 nanoparticles, preventing aggregation and enhancing their stability. Its ability to form complexes with the TiO2 surface through the phosphoryl group is crucial for this stabilization. [, ]

Q11: What analytical techniques are employed to study Tributylphosphine oxide?

A11: Various techniques are utilized to analyze TBPO and its complexes. These include:

- Gas Chromatography (GC): Used to identify and quantify low-molecular-weight components in silicone oils, potentially including TBPO as a heat-decomposition product. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily 31P NMR, provides information on complexation, adduct formation, and hydrogen bonding interactions involving TBPO. [, , , , , , ]

- Infrared (IR) Spectroscopy: Characterizes the P═O group and its involvement in hydrogen bonding with other molecules. []

- Electrospray Ionization Mass Spectrometry (ESI-MS): Identifies the composition of extracted species and complexes formed by TBPO. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions and complex formation of TBPO with metal ions. []

- X-ray Powder Diffraction (XRD): Determines the crystalline structure of materials, including TiO2 nanoparticles synthesized using TBPO. []

- Transmission Electron Microscopy (TEM): Visualizes the size and morphology of nanoparticles stabilized by TBPO. []

- Fluorometry: Used to determine trace amounts of elements, like uranium, after extraction using TBPO. []

- Atomic Absorption Spectrometry (AAS): Measures the concentration of metal ions, particularly after preconcentration using TBPO-based extraction methods. [, ]

Q12: How does the choice of solvent affect the extraction properties of Tributylphosphine oxide?

A12: The solubility of TBPO and its metal complexes varies depending on the solvent used. This solubility difference influences the extraction efficiency and selectivity. For example, using TBPO in ionic liquids for metal extraction can significantly impact the phase behavior and extraction mechanism. [, ]

Q13: What research tools and resources are essential for studying Tributylphosphine oxide?

A13: A combination of experimental and computational techniques is crucial for a comprehensive understanding of TBPO. Essential resources include:

Q14: What are the emerging cross-disciplinary applications of Tributylphosphine oxide?

A14: TBPO's versatile nature makes it valuable in various fields. Research highlights its role in:

- Analytical Chemistry: As an extractant for preconcentrating metal ions and separating lanthanides. [, , , , , ]

- Materials Science: As a stabilizing agent for nanoparticle synthesis, particularly in the production of TiO2 nanoparticles for applications like solar cells and photocatalysis. [, ]

- Organic Synthesis: As an additive for controlling regioselectivity in reactions involving tin enolates and α-halogeno carbonyls. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.